molecular formula C10H9F3N2O2S B7589576 N-(cyanomethyl)-N-methyl-2-(trifluoromethyl)benzenesulfonamide

N-(cyanomethyl)-N-methyl-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B7589576
M. Wt: 278.25 g/mol
InChI Key: JWBHEGGSYJEIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-N-methyl-2-(trifluoromethyl)benzenesulfonamide, commonly known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. CTB is a sulfonamide derivative that belongs to the class of trifluoromethylbenzenesulfonamides.

Mechanism of Action

The mechanism of action of CTB is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. CTB has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in regulating the pH balance of the body. CTB has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of CTB are still being studied. In vitro studies have shown that CTB can inhibit the growth of cancer cells and induce apoptosis. CTB has also been shown to inhibit the activity of carbonic anhydrase, which may have implications for the treatment of various diseases, including glaucoma and epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTB is its high yield and purity, which makes it an ideal reagent for laboratory experiments. CTB is also relatively stable and easy to handle, which makes it a popular choice for synthetic chemistry. However, one of the limitations of CTB is its potential toxicity, which requires careful handling and disposal. CTB is also relatively expensive, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of CTB. One area of research is the development of novel CTB derivatives with enhanced properties and potential applications. Another area of research is the investigation of the mechanism of action of CTB and its potential as a therapeutic agent for various diseases. Additionally, the use of CTB in material science and organic synthesis is an area of ongoing research, with the potential for the development of new materials and compounds with unique properties.

Synthesis Methods

The synthesis of CTB involves the reaction of benzenesulfonyl chloride with cyanomethyltrimethylsilane in the presence of a base, followed by the addition of trifluoromethylamine. The reaction yields CTB as a white crystalline solid with a high yield and purity.

Scientific Research Applications

CTB has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CTB has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. CTB has also been studied for its potential as an inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes. In material science, CTB has been explored for its potential as a building block for the synthesis of novel materials with unique properties. In organic synthesis, CTB has been used as a reagent for the synthesis of various compounds.

properties

IUPAC Name

N-(cyanomethyl)-N-methyl-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2S/c1-15(7-6-14)18(16,17)9-5-3-2-4-8(9)10(11,12)13/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBHEGGSYJEIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)S(=O)(=O)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-methyl-2-(trifluoromethyl)benzenesulfonamide

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